2-Methyl-5-(pyrazin-2-yl)aniline

Vue d'ensemble

Description

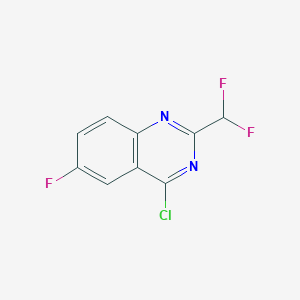

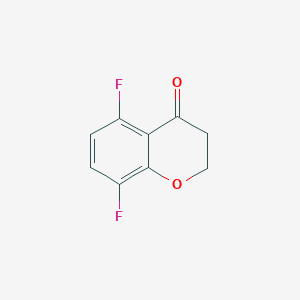

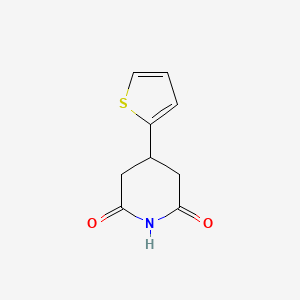

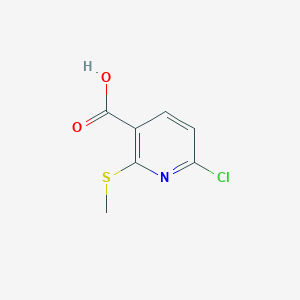

2-Methyl-5-(pyrazin-2-yl)aniline is a chemical compound with the molecular formula C11H11N3 . It has a molecular weight of 185.22 g/mol . This compound is used in the synthesis of pyrazolo [4,3-c]pyridinediones, which are orally bioavailable NADPH oxidase isoform 4 inhibitors for the treatment of idiopathic pulmonary fibrosis .

Synthesis Analysis

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are related to this compound, involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . Other methods for the synthesis of aniline derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring attached to an aniline group . A relaxed potential energy scan was performed considering the important dihedrals, and low-energy conformers were selected from the resultant potential energy scan (PES) followed by geometry optimization and removal of duplicates .Applications De Recherche Scientifique

1. Electroluminescence Application

2-Methyl-5-(pyrazin-2-yl)aniline derivatives have been utilized in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have been demonstrated to have potential applications in organic light-emitting diodes (OLEDs) due to their high quantum yields and range of emission from blue to red region. They exhibit structured emission spectra, long lifetimes, and a (3)LC state with metal-to-ligand charge-transfer (MLCT) admixture, making them suitable for OLED applications (Vezzu et al., 2010).

2. Antimicrobial Activity

Compounds derived from this compound have shown significant antimicrobial activity. A study reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines which exhibited notable antibacterial and antifungal activities against various microbial strains and dermatophyte fungi. This indicates their potential use as antimicrobial agents in various applications (Banoji et al., 2022).

3. Antituberculostatic Activity

Studies on heteroaryldithiocarbazic acid derivatives containing the this compound fragment have shown moderate antituberculostatic activity. The planarity of the dithiocarbazate fragment in these compounds was initially hypothesized to be crucial for their activity against Mycobacterium tuberculosis. However, both planar and non-planar compounds displayed similar activity, suggesting other factors also contribute to their antituberculostatic properties (Olczak et al., 2011).

4. Anticancer Agents

N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, related to this compound, have been synthesized and evaluated for their potential as anticancer agents. These compounds showed significant antiproliferative activity against various cancer cell lines, suggesting their utility in the development of new anticancer drugs (Huang et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and pyrrolopyrazine derivatives have shown diverse biological activities .

Mode of Action

It is likely that the compound interacts with its targets to induce changes at the molecular level, similar to other compounds with a pyrrole and pyrazine ring .

Biochemical Pathways

Related compounds have been shown to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on the biological activities of related compounds, it can be inferred that the compound may have potential therapeutic effects .

Propriétés

IUPAC Name |

2-methyl-5-pyrazin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMUOQKIJMEOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1428924.png)

![2-[(Oxetan-3-yl)amino]ethan-1-ol](/img/structure/B1428926.png)